Opigolix

説明

Contextualization of Opigolix as an Investigative Chemical Entity

This compound is recognized in research literature as a specific chemical structure with defined properties, investigated for its potential pharmacological effects. It is considered an investigative drug, meaning it has been or is currently being studied in clinical trials to determine its efficacy and safety for particular medical conditions. ontosight.ai

Synonymous Nomenclature in Research Literature

Within the scientific and pharmaceutical research landscape, this compound is also known by a developmental code name. The primary synonym encountered in research literature for this compound is ASP-1707. ontosight.aipharmakb.comwikipedia.orgmedchemexpress.commedchemexpress.compatsnap.comoup.com

Originating Pharmaceutical Research Entity

The initial research and development of this compound were conducted by a specific pharmaceutical company. This compound (ASP-1707) was under development by Astellas Pharma. ontosight.aipharmakb.comwikipedia.orgpatsnap.comprecisionbusinessinsights.com Astellas Pharma was the originator and active organization involved in its development. patsnap.com

Overview of this compound's Classification within Drug Development Paradigms

This compound is characterized by its molecular structure and its mechanism of action, placing it within a particular classification of therapeutic agents.

Classification as a Small Molecule Therapeutic

This compound is classified as a small molecule. pharmakb.comwikipedia.org Small molecules are organic compounds with a low molecular weight, which allows them to readily enter cells and interact with intracellular targets. wikipedia.org this compound is further described as a non-peptide, orally active compound. pharmakb.comwikipedia.orgwikipedia.orgbiochempartner.com This distinguishes it from peptide-based therapies, such as some older types of gonadotropin-releasing hormone (GnRH) modulators. wikipedia.org

General Therapeutic Areas of Academic Inquiry

Academic and pharmaceutical research into this compound has primarily focused on its potential application in treating conditions influenced by hormonal regulation, specifically those mediated by the gonadotropin-releasing hormone (GnRH) receptor. pharmakb.comwikipedia.orgmedchemexpress.commedchemexpress.combiochempartner.comcymitquimica.commdpi.comwikipedia.org The general therapeutic areas of academic inquiry for this compound have included endometriosis, rheumatoid arthritis, and prostate cancer. pharmakb.comwikipedia.orgmedchemexpress.commedchemexpress.com It was under development for the treatment of endometriosis and rheumatoid arthritis and was also under investigation for the treatment of prostate cancer. pharmakb.comwikipedia.org Research has explored its potential as a GnRH receptor antagonist in the context of sex hormone-dependent diseases. medchemexpress.commedchemexpress.com

Research Findings (as described in the search results within the scope of the outline):

Studies have explored the pharmacokinetics of ASP1707. patsnap.com Clinical trials have been conducted to assess this compound in patients with rheumatoid arthritis and healthy female subjects. patsnap.com Research has also investigated its potential in the treatment of endometriosis and adenomyosis as a GnRH receptor antagonist. mdpi.comnih.gov These antagonists are noted for their ability to promptly downregulate gonadotropin secretion by competing with endogenous GnRH for pituitary receptors, leading to reduced steroid hormone levels. mdpi.comnih.gov

Data Table: Therapeutic Areas of Academic Inquiry for this compound

| Therapeutic Area | Research Status (as described in sources) |

| Endometriosis | Under development/investigation pharmakb.comwikipedia.orgmedchemexpress.commedchemexpress.comprecisionbusinessinsights.com |

| Rheumatoid Arthritis | Under development/investigation pharmakb.comwikipedia.orgmedchemexpress.commedchemexpress.com |

| Prostate Cancer | Under investigation pharmakb.comwikipedia.org |

| Adenomyosis | Currently under investigation mdpi.comnih.gov |

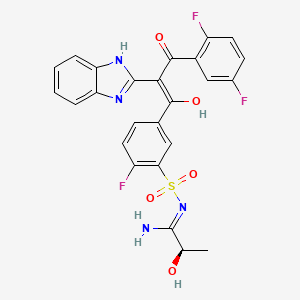

Structure

3D Structure

特性

CAS番号 |

912587-25-8 |

|---|---|

分子式 |

C25H19F3N4O5S |

分子量 |

544.5 g/mol |

IUPAC名 |

(2R)-N'-[5-[2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide |

InChI |

InChI=1S/C25H19F3N4O5S/c1-12(33)24(29)32-38(36,37)20-10-13(6-8-17(20)28)22(34)21(23(35)15-11-14(26)7-9-16(15)27)25-30-18-4-2-3-5-19(18)31-25/h2-12,33-34H,1H3,(H2,29,32)(H,30,31)/t12-/m1/s1 |

InChIキー |

QLLWADSMMMNRDJ-GFCCVEGCSA-N |

異性体SMILES |

C[C@H](C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O |

正規SMILES |

CC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Opigolix; |

製品の起源 |

United States |

Mechanistic Research of Opigolix

Elucidation of Gonadotropin-Releasing Hormone Receptor Antagonism

Opigolix exerts its effects by acting as an antagonist at the GnRH receptor (GnRHR). orilissa.comdroracle.ai This involves competing with the naturally occurring GnRH peptide for binding sites on the receptor located in the anterior pituitary gland. droracle.ainih.govresearchgate.net Unlike GnRH agonists, which initially stimulate the receptor before causing desensitization, this compound blocks the receptor upon binding without initiating a stimulatory response. droracle.ainih.govresearchgate.net

This compound has been identified as a selective antagonist of the GnRH receptor. drugbank.com The GnRHR is a G protein-coupled receptor (GPCR) predominantly expressed on gonadotrope cells in the pituitary gland, where it mediates the effects of GnRH on gonadotropin secretion. wikipedia.orgptglab.comgenecards.org GnRH binding to the GnRHR typically triggers a signaling cascade involving Gq/11 proteins, leading to the activation of phospholipase Cβ and the generation of intracellular messengers like IP3 and DAG. wikipedia.orgptglab.commdpi.comsemanticscholar.orgmedchemexpress.com This cascade ultimately results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.orgptglab.comsemanticscholar.org this compound's selective antagonism disrupts this normal signaling pathway. droracle.airesearchgate.netdrugbank.com While the GnRHR is primarily known for its role in pituitary function, its presence in extrapituitary tissues such as the ovaries, prostate, breast, and lymphocytes suggests potential sites of action beyond the HPG axis. wikipedia.orgunimi.itptglab.comgenecards.org

This compound functions through competitive binding at the GnRH receptor, effectively preventing endogenous GnRH from activating the receptor. orilissa.comdroracle.airesearchgate.net This competitive interaction leads to a dose-dependent inhibition of GnRH signaling. drugbank.comnih.gov Receptor occupancy studies are crucial in understanding the interaction between a drug and its target, providing insights into the extent of receptor binding at different drug concentrations. sygnaturediscovery.commeliordiscovery.commedpace.com These studies can help correlate drug exposure with pharmacodynamic outcomes. meliordiscovery.commedpace.comevotec.com Although specific, detailed receptor occupancy data for this compound was not available in the provided search results, research on other GnRH antagonists, such as elagolix (B1671154) and relugolix (B1679264), demonstrates their ability to competitively bind to pituitary GnRH receptors. droracle.ainih.govdrugbank.comnih.gov For instance, elagolix is reported to be a highly potent competitive antagonist of the GnRHR with a KD of 54 pM. nih.govwikipedia.org This competitive binding mechanism is fundamental to the pharmacological action of this compound.

The antagonism of the GnRH receptor by this compound directly leads to the suppression of LH and FSH secretion from the anterior pituitary gland. droracle.aidrugbank.comnih.govgoogle.com GnRH, released pulsatilely from the hypothalamus, is the primary regulator of LH and FSH synthesis and release from pituitary gonadotropes. wikipedia.orgendocrine-abstracts.org These gonadotropins are essential for regulating gonadal function, including the production of sex hormones and the process of gametogenesis. endocrine-abstracts.org By blocking the GnRHR, this compound interrupts the stimulatory signal from GnRH, resulting in a dose-dependent decrease in circulating levels of both LH and FSH. drugbank.comnih.gov This effect is a key differentiator from GnRH agonists, which cause an initial surge in gonadotropin release before inducing receptor downregulation and subsequent suppression. droracle.ainih.govnih.gov The competitive antagonism offered by this compound provides a more immediate and potentially more controllable method of suppressing gonadotropin release. nih.govresearchgate.net

Downstream Biological Pathway Modulation

The inhibition of pituitary gonadotropin secretion by this compound results in significant downstream effects, primarily impacting the biosynthesis and circulating levels of steroid hormones and potentially influencing biological pathways involved in certain diseases.

The reduction in LH and FSH levels, a direct consequence of GnRHR antagonism by this compound, profoundly affects the gonads, which are the primary sites of sex hormone production, including estradiol (B170435), progesterone (B1679170), and testosterone (B1683101). wikipedia.orgendocrine-abstracts.org LH stimulates the production of androgens, while FSH is crucial for the development of ovarian follicles and, in conjunction with LH, the synthesis of estrogens in females. Suppression of these gonadotropins by this compound leads to a decrease in the circulating concentrations of these steroid hormones. drugbank.comnih.govwikipedia.org Studies on other GnRH antagonists, such as linzagolix (B1675553) and elagolix, have demonstrated a dose-dependent suppression of estradiol and progesterone levels. nih.govdrugbank.comnih.govwikipedia.org For example, administration of linzagolix resulted in median serum estradiol levels falling within a specific range and maintained progesterone levels at anovulatory levels in a substantial proportion of women. drugbank.com Similarly, elagolix treatment led to dose-dependent reductions in estradiol and progesterone, with hormone levels recovering after treatment discontinuation. nih.gov This modulation of steroid hormone levels represents a critical downstream effect of this compound's mechanism of action.

| GnRH Antagonist | Impact on LH | Impact on FSH | Impact on Estradiol | Impact on Progesterone | Reference |

| This compound | Decreased | Decreased | Decreased | Decreased | drugbank.comnih.govgoogle.com |

| Elagolix | Dose-dependent suppression | Dose-dependent suppression | Dose-dependent suppression | Dose-dependent suppression | nih.gov |

| Linzagolix | Dose-dependent decline | Dose-dependent decline | Dose-dependent downturn | Dose-dependent downturn | drugbank.comnih.gov |

| Relugolix | Reduced | Reduced | Reduced | Reduced | droracle.ai |

By lowering the levels of sex hormones, particularly estrogen, this compound can influence biological pathways that are implicated in the pathogenesis of estrogen-dependent conditions such as endometriosis and uterine fibroids. researchgate.netdrugbank.comwikipedia.orggoogle.comgoogle.com Estrogen is a key factor in promoting the growth and proliferation of endometrial tissue, which is central to the development of endometriosis. researchgate.netwikipedia.org Reducing estrogen levels through GnRHR antagonism can lead to a decrease in the size and activity of these tissues, potentially alleviating associated symptoms. wikipedia.org While detailed information on this compound's specific impact on disease pathways beyond hormonal suppression was not extensively available in the provided search results, its investigation for conditions like endometriosis and rheumatoid arthritis suggests a potential to modulate inflammatory, proliferative, or other pathways influenced by sex hormones. ontosight.aiwikipedia.org Research into the underlying mechanisms of diseases like endometriosis and adenomyosis highlights the involvement of complex interactions between hormonal factors, inflammation, and genetic predispositions, indicating that modulating hormone levels can have broader effects on these pathological processes. mdpi.comresearchgate.net

Potential for Broader Cellular and Molecular Effects

Beyond its direct antagonistic effect on the pituitary GnRH receptor and the resulting suppression of sex hormones, research into this compound has explored its potential for broader cellular and molecular effects. While the primary therapeutic benefit is linked to the modulation of the hypothalamic-pituitary-gonadal (HPG) axis, the downstream consequences of reduced sex hormone levels can impact various hormone-responsive tissues and cellular processes.

The suppression of estradiol levels, for instance, directly influences the growth and activity of estrogen-dependent tissues, such as the endometrium. wikipedia.org This molecular effect underlies its investigation for conditions like endometriosis, where reducing endometrial proliferation is a therapeutic goal. nih.govresearchgate.net

Furthermore, this compound has been reported to operate by inhibiting the activity of certain enzymes or proteins implicated in disease pathways, suggesting a potential to modulate biological pathways beyond the immediate GnRH receptor interaction. ontosight.ai Studies have also indicated that this compound can inhibit calcium flux in cells and has been utilized as a research tool to investigate the effects of ion channel activation on cell migration. biosynth.com These findings suggest potential cellular-level impacts that could extend beyond simple hormone suppression.

The reduction in sex hormone levels induced by GnRH antagonists like this compound can also have molecular effects on bone tissue, potentially leading to decreased bone mineral density over time. researchgate.net This highlights a significant downstream molecular consequence of its primary mechanism of action on the HPG axis.

Detailed research findings on the broader cellular and molecular effects are still being elucidated, but the available data points towards influences on ion channels, calcium signaling, and cell migration, in addition to the well-established impacts mediated through sex hormone reduction on hormone-responsive tissues.

Summary of Reported Cellular and Molecular Effects

| Effect | Mechanism/Context | Source(s) |

| Inhibition of GnRH Receptor Activity | Competitive binding at pituitary GnRH receptors | nih.govwikipedia.orgmedchemexpress.com |

| Downregulation of Gonadotropin Secretion | Reduced LH and FSH release from the pituitary | nih.govwikipedia.orgmedchemexpress.com |

| Reduction of Sex Hormone Levels | Decreased production of estradiol and progesterone by the gonads | nih.govwikipedia.orgmedchemexpress.com |

| Impact on Hormone-Responsive Tissues | Influences growth and activity of tissues like the endometrium via hormone reduction | wikipedia.org |

| Inhibition of Certain Enzymes or Proteins | Modulates biological pathways implicated in disease | ontosight.ai |

| Inhibition of Calcium Flux in Cells | Affects cellular calcium signaling | biosynth.com |

| Influence on Cell Migration | Used as a research tool to study effects of ion channel activation on migration | biosynth.com |

| Decrease in Bone Mineral Density (Potential) | Downstream effect of prolonged sex hormone reduction | researchgate.net |

Preclinical Pharmacological Investigations of Opigolix

In Vitro Studies on GnRH Receptor Interaction and Activity

In vitro studies are crucial for characterizing the direct effects of a compound on its molecular target. For opigolix, this involved assessing its potency as a GnRH receptor antagonist and its selectivity in cellular systems.

Characterization of Antagonist Potency

This compound functions as a GnRH receptor antagonist. pharmakb.commedchemexpress.com GnRH antagonists compete with endogenous GnRH for binding to the receptor, thereby preventing GnRH from exerting its effects. wikipedia.orgwikipedia.orgnih.gov This competitive binding leads to a dose-dependent suppression of gonadotropin release from the pituitary. wikipedia.orgnih.gov While specific in vitro potency data (e.g., IC50 or Ki values) for this compound were not extensively detailed in the provided search results, other GnRH antagonists like elagolix (B1671154) have demonstrated high potency with low nanomolar or even picomolar affinity for the GnRH receptor. wikipedia.orgnih.govmedchemexpress.com For instance, elagolix has a reported KD of 54 pM. wikipedia.orgnih.govmedchemexpress.com Relugolix (B1679264), another GnRH antagonist, has an IC50 of 0.12 nM for the GnRH receptor. wikipedia.org These examples highlight the typical range of high potency expected for compounds acting as effective GnRH receptor antagonists.

Assessment of Receptor Selectivity in Cellular Systems

Assessing receptor selectivity is vital to ensure that a drug primarily targets the intended receptor without significant interactions with other receptors, which could lead to off-target effects. GnRH receptors are predominantly expressed in pituitary gonadotrophs but are also found in other tissues, including the ovary, breast, placenta, prostate, heart, and kidneys. genecards.org While detailed selectivity profiles for this compound across a broad range of receptors were not available in the provided search results, studies on other non-peptide GnRH antagonists have sometimes revealed species-dependent selectivity issues. mdpi.com For example, compound 17 (NBI 42902), another non-peptide GnRH-R antagonist, showed high potency at the monkey GnRH receptor but negligible affinity at the rat receptor. mdpi.com This underscores the importance of comprehensive selectivity testing in relevant species during preclinical development. This compound was used in research for sex hormone-dependent diseases, particularly those related to GnRH. medchemexpress.com

Preclinical Models for Therapeutic Efficacy Assessment

Preclinical models, often involving animal studies, are used to evaluate the potential therapeutic efficacy of a drug candidate in a living system that mimics aspects of the human disease.

Application in Endometriosis Research Models

Endometriosis is an estrogen-dependent condition characterized by the growth of endometrial-like tissue outside the uterus. wikipedia.orgnih.govoncodesign-services.com GnRH antagonists are considered a therapeutic approach for endometriosis due to their ability to suppress estrogen production by modulating the hypothalamic-pituitary-gonadal axis. guidetopharmacology.orgwikipedia.orgwikipedia.orgnih.gov Preclinical models of endometriosis often involve surgically inducing endometriosis-like lesions in rodents, such as mice and rats. oncodesign-services.comeshre.eunih.gov These models aim to replicate key features of the human disease, although accurately mimicking the full complexity, including pain, remains a challenge. oncodesign-services.comeshre.eunih.govfrontiersin.org While specific detailed findings of this compound in endometriosis models were not provided in the search results, its development for this indication suggests that preclinical studies were conducted to assess its effect on lesion size, inflammation, or other relevant parameters in these models. wikipedia.orgpharmakb.com Other GnRH antagonists, like elagolix, have shown efficacy in suppressing gonadotropins and ovarian hormones in a dose-dependent manner in clinical studies, which is the basis for their use in endometriosis. nih.gov

Application in Rheumatoid Arthritis Research Models

Rheumatoid arthritis (RA) is a chronic inflammatory disorder. this compound was also under development for the treatment of rheumatoid arthritis, indicating that preclinical studies were conducted in relevant RA models. wikipedia.orgpharmakb.com Common animal models for RA research include collagen-induced arthritis (CIA) in rodents (mice and rats) and non-human primates. nih.govfrontiersin.org These models exhibit hallmarks of RA, such as synovitis and cartilage/bone erosion. nih.govfrontiersin.org While rodent models are widely used, differences between rodent and human immune systems can limit their predictability for some therapeutics. nih.govfrontiersin.org The development of this compound for RA suggests that preclinical efficacy was evaluated in one or more of these models, likely focusing on endpoints such as joint inflammation, swelling, or markers of bone and cartilage damage. wikipedia.orgpharmakb.com

Research in Sex Hormone-Dependent Disease Models

Beyond endometriosis and prostate cancer, this compound was investigated for other sex hormone-dependent diseases. medchemexpress.com The GnRH receptor and its modulation are relevant to a range of conditions influenced by sex hormones. guidetopharmacology.org Preclinical research in this area could involve various models depending on the specific disease. For example, studies might utilize models of uterine fibroids, which are also estrogen-dependent. wikipedia.orgwikipedia.orgnewdrugapprovals.org These models could involve inducing fibroid-like growths in animals or using cell lines derived from fibroid tissue. The goal of such studies would be to evaluate the ability of this compound to reduce hormone levels and subsequently impact disease progression or severity in these models.

Here is a summary of preclinical applications in research models:

| Disease Model | Relevance to this compound Research | Typical Animal Models Used |

| Endometriosis | Estrogen-dependent condition, target for GnRH antagonist therapy. wikipedia.orgnih.govoncodesign-services.com | Rodent models with induced endometriosis-like lesions. oncodesign-services.comeshre.eunih.gov |

| Rheumatoid Arthritis | Inflammatory disorder, this compound was investigated for this indication. wikipedia.orgpharmakb.com | Collagen-induced arthritis (CIA) in rodents and primates. nih.govfrontiersin.org |

| Sex Hormone-Dependent Diseases | Broad category of conditions influenced by sex hormones, relevant to GnRH modulation. guidetopharmacology.orgmedchemexpress.com | Models specific to the particular disease (e.g., uterine fibroids). |

This compound (ASP-1707) is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone (GnRH) antagonist that was under development by Astellas Pharma. wikipedia.orgpharmakb.com While its development was discontinued (B1498344) in April 2018 for endometriosis and rheumatoid arthritis, it was also under investigation for the treatment of prostate cancer. wikipedia.orgpharmakb.com GnRH antagonists work by blocking the action of GnRH, a hormone that regulates the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.orgspringer.com In hormone-sensitive cancers like prostate cancer, suppressing these hormones can reduce the levels of sex hormones (like testosterone), which can fuel cancer growth.

While detailed preclinical data specifically on this compound's performance in oncology research models from publicly available sources is limited following its discontinuation, the rationale for investigating GnRH antagonists in prostate cancer is well-established. Preclinical oncology research models, including in vitro cell line studies, 3D cultures, organoids, and in vivo xenograft, syngeneic, and humanized mouse models, are crucial for evaluating the potential of new therapeutic agents. innoserlaboratories.comnih.govemulatebio.com These models help researchers understand a drug's mechanism of action, its effects on tumor growth and metastasis, and its pharmacokinetic and pharmacodynamic profiles before clinical trials. innoserlaboratories.comhaldatx.com

For GnRH antagonists like this compound, preclinical studies in prostate cancer models would typically involve assessing their ability to:

Suppress testosterone (B1683101) production.

Inhibit the proliferation of prostate cancer cell lines.

Reduce tumor volume in xenograft models derived from prostate cancer cells.

Potentially impact the growth of castration-resistant prostate cancer models, which represent a more advanced stage of the disease. haldatx.com

The development of GnRH antagonists for prostate cancer aims to provide alternative or improved treatment options compared to surgical or medical castration. wikipedia.orgpharmakb.com Preclinical investigations are fundamental in identifying promising candidates and understanding their biological activity within the complex tumor microenvironment. innoserlaboratories.comemulatebio.com

Exploration of Therapeutic Applications and Disease Models for Opigolix

Research in Gynecological Disorders

Opigolix was researched for its potential in treating gynecological disorders, specifically endometriosis, adenomyosis, and uterine fibroids. wikipedia.orgmedchemexpress.compharmakb.commedchemexpress.com These conditions are often influenced by hormonal fluctuations.

Focus on Endometriosis Pathophysiology and this compound's Role

Endometriosis is an estrogen-dependent disease characterized by the presence of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility. researchgate.net The pathogenesis of endometriosis is still being researched, with the accepted theory being retrograde menstruation and transplantation of shed endometrium. nih.gov this compound, as a GnRH antagonist, works by reducing the levels of ovarian sex hormones like estradiol (B170435), which are key drivers in the development and progression of endometriosis. nih.govmdpi.com

Investigation in Adenomyosis Research Contexts

Adenomyosis is a condition where endometrial glands and stroma are found deep within the myometrium (the muscular wall of the uterus), often causing severe menstrual and non-menstrual pelvic pain and abnormal uterine bleeding. google.com Similar to endometriosis, adenomyosis is influenced by hormonal factors. nih.gov this compound, as a GnRH receptor antagonist, was under investigation for the treatment of adenomyosis. nih.govmdpi.com GnRH antagonists like this compound are being explored because they promptly downregulate gonadotropin secretion and reduce steroid hormone levels without inducing the initial estrogen flare-up effect seen with GnRH agonists. nih.govmdpi.com

Relevance to Uterine Fibroids Research

Uterine fibroids are benign muscular growths in the wall of the uterus that can cause symptoms such as heavy menstrual bleeding and painful periods. mountsinai.orgabbvie.comabbvie.com These are also considered estrogen-dependent disorders. google.comabbvie.com While the search results primarily highlight research on other GnRH antagonists like elagolix (B1671154) and relugolix (B1679264) for uterine fibroids mountsinai.orgabbvie.comabbvie.commayoclinic.org, this compound, as a GnRH antagonist, was also relevant in the context of research into treatments for estrogen-dependent disorders of the female reproductive system, which include uterine fibroids. google.com The mechanism of reducing ovarian sex hormones through GnRH antagonism is applicable to the management of uterine fibroids. google.comabbvie.com

Research in Inflammatory and Autoimmune Conditions

Beyond gynecological disorders, this compound was also investigated for its potential in inflammatory and autoimmune conditions, specifically rheumatoid arthritis. wikipedia.orgmedchemexpress.compharmakb.commedchemexpress.compatsnap.com

Preclinical Investigation in Rheumatoid Arthritis Mechanisms

Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by inflammation of the joints. This compound reached phase II clinical trials for rheumatoid arthritis. wikipedia.orgpharmakb.comspringer.com While the detailed preclinical mechanisms of this compound in rheumatoid arthritis are not extensively described in the provided search results, its classification under "Immune System Diseases" and "Skin and Musculoskeletal Diseases" in some contexts suggests its potential involvement in modulating immune or inflammatory pathways relevant to RA. patsnap.com Clinical trials were conducted to evaluate the pharmacokinetics of this compound in patients with rheumatoid arthritis, including drug interaction studies with methotrexate (B535133). patsnap.com A Phase 2a study of ASP1707 (this compound) in postmenopausal female patients with RA taking methotrexate was completed. patsnap.com

Research in Neoplastic Conditions

This compound was also under investigation for the treatment of prostate cancer. wikipedia.orgpharmakb.comspringer.com While specific research findings on this compound in other neoplastic conditions are not detailed in the provided results, the link between hormonal pathways and certain cancers, such as prostate cancer, provides a rationale for investigating GnRH antagonists in this area. wikipedia.orgpharmakb.com The development for prostate cancer was discontinued (B1498344). springer.com

Exploration in Prostate Cancer Research

This compound was under investigation for the treatment of prostate cancer. wikipedia.orgpharmakb.com Prostate cancer is often hormone-dependent, meaning its growth is fueled by androgens, such as testosterone (B1683101). targetmol.com GnRH antagonists like this compound work by suppressing the production of testosterone. In males, the inhibition of luteinizing hormone (LH) secretion, a downstream effect of GnRH antagonism, prevents the release of testosterone from the Leydig cells in the testes. targetmol.com Reducing testosterone levels can inhibit the proliferation of hormone-dependent prostate cancer cells. targetmol.com

While this compound reached Phase II clinical trials for other indications, its development for prostate cancer was ultimately discontinued in April 2018. wikipedia.orgpharmakb.comspringer.com

Research findings related to GnRH antagonists in prostate cancer highlight their ability to provide rapid testosterone suppression without the initial surge in testosterone levels that can occur with GnRH agonists. nih.gov This rapid suppression helps avoid potential tumor flare. orgovyxhcp.com

Consideration in Broader Oncology Research

Beyond prostate cancer, the mechanism of action of this compound as a GnRH antagonist suggests potential relevance in other hormone-sensitive cancers. GnRH agonists and antagonists are used clinically to modulate gonadotropin secretion for the treatment of various hormone-sensitive cancers, including prostate cancer and breast cancer.

While the development of this compound was discontinued, the broader field of GnRH receptor antagonists continues to be explored in oncology. For instance, relugolix, another oral GnRH receptor antagonist, has been approved for the treatment of advanced prostate cancer. nih.gov Studies on relugolix have demonstrated comparable efficacy in androgen suppression compared to other GnRH antagonists or agonists in prostate cancer patients. dovepress.com

The exploration of GnRH antagonists in oncology is based on their ability to modulate biological pathways implicated in the growth of hormone-dependent tumors. ontosight.ai Although this compound is no longer in development, the research conducted with this compound contributed to the understanding of GnRH antagonism in a therapeutic context.

Comparative Analysis Within Gnrh Receptor Antagonist Research

Comparative Mechanistic Insights with Other GnRH Antagonists

Opigolix functions as a direct and competitive antagonist of the GnRH receptor. frontiersin.org This mechanism is shared by other GnRH antagonists, both peptide and non-peptide. wikipedia.orgoup.com By blocking the binding of endogenous GnRH, these antagonists prevent the activation of the GnRH receptor on pituitary gonadotrope cells, thereby inhibiting the downstream signaling pathways that lead to gonadotropin synthesis and release. wikipedia.org

Comparison with Other Oral Non-Peptide GnRH Antagonists

This compound belongs to the class of oral non-peptide GnRH antagonists. wikipedia.orgpharmakb.com Other notable oral non-peptide GnRH antagonists that have been developed include Elagolix (B1671154), Relugolix (B1679264), and Linzagolix (B1675553). wikipedia.orgomniaeducation.comresearchgate.net These compounds represent a "second generation" of GnRH modulators, offering the advantage of oral administration compared to the injectable peptide GnRH analogues. wikipedia.orgresearchgate.net While the core mechanism of action – competitive antagonism of the GnRH receptor – is shared among these oral non-peptide antagonists, differences may exist in their pharmacokinetic profiles, potency, and selectivity for the GnRH receptor across different species. nih.govoup.com For instance, studies have compared the pharmacokinetic and pharmacodynamic profiles of different non-peptide antagonists, highlighting variations in oral bioavailability and duration of gonadotropin suppression. nih.gov

Efficacy Paradigms in Preclinical GnRH Antagonist Research

Preclinical research involving GnRH antagonists aims to evaluate their potential therapeutic efficacy in various hormone-dependent conditions by assessing their ability to suppress sex hormone levels and impact disease progression in animal models.

Comparative Studies in Endometriosis Research Models

Comparative Studies in Rheumatoid Arthritis Research Models

Rheumatoid arthritis is an inflammatory disorder, and while the link to the GnRH axis is less direct than in hormone-dependent cancers or endometriosis, there has been research exploring the potential role of GnRH modulation in inflammatory conditions. This compound was under development for rheumatoid arthritis wikipedia.orgpharmakb.com. Preclinical studies in rheumatoid arthritis models, such as collagen-induced arthritis in rodents, would investigate the effect of this compound on markers of inflammation, joint damage, and disease severity. Comparative studies in this context might involve comparing this compound's effects to those of other therapeutic agents used for rheumatoid arthritis or potentially other GnRH modulators if a relevant mechanism is being explored. Detailed comparative preclinical data for this compound in rheumatoid arthritis models against other GnRH antagonists were not found in the provided search results.

Comparative Studies in Prostate Cancer Research Models

Due to the discontinuation of this compound's development in 2018 wikipedia.orgpharmakb.com, detailed comparative preclinical study results may not be widely published or publicly accessible. The available information primarily confirms its classification as an oral non-peptide GnRH antagonist and the conditions it was being investigated for.

Development Status and Research Trajectory of Opigolix

Evolution of Opigolix in Research Pipelines

This compound was being explored for several indications, primarily those influenced by sex hormones. wikipedia.orgpharmakb.comwikiwand.com

Progression through Preclinical and Investigative Research Stages

This compound reached Phase II clinical trials for both endometriosis and rheumatoid arthritis. wikipedia.orgpharmakb.comwikiwand.com It was also under investigation for the treatment of prostate cancer. wikipedia.orgpharmakb.comwikiwand.com Clinical trials associated with this compound included studies in healthy female subjects to assess drug interactions and pharmacokinetic profiles, as well as studies in patients with rheumatoid arthritis and endometriosis. patsnap.com

Discontinuation of Specific Research Programs

Development of this compound was discontinued (B1498344) by Astellas Pharma in April 2018. wikipedia.orgpharmakb.comwikiwand.comspringer.com This included the discontinuation of Phase II trials for endometriosis in several countries and Phase I and Phase II trials for rheumatoid arthritis. springer.com

The specific discontinued programs are summarized in the following table:

| Indication | Phase | Status | Date of Discontinuation | Regions |

| Endometriosis | Phase II | Discontinued | April 2018 | United Kingdom, Romania, Poland, Hungary, Germany, Bulgaria, Belgium, France, Ukraine, Japan springer.com |

| Rheumatoid Arthritis | Phase I | Discontinued | April 2018 | Moldova (Combination therapy) springer.com |

| Rheumatoid Arthritis | Phase II | Discontinued | April 2018 | Japan springer.com |

| Prostate Cancer | Highest Phase Reached Not Specified in Search Results | Discontinued | April 2018 | Not specified wikipedia.orgpharmakb.comwikiwand.com |

Implications for Future Academic Inquiry

The discontinuation of this compound research programs has implications for understanding GnRH receptor antagonism and informing future studies.

Lessons Derived from Research Program Outcomes

While detailed reasons for the discontinuation of this compound development are not extensively detailed in the search results, the cessation of Phase II trials suggests that the outcomes may not have met the criteria for further advancement. Research in areas like endometriosis and adenomyosis has been noted for a lack of transparency regarding failed trials, making it challenging to fully understand the reasons behind program terminations. oup.comoup.com However, the TERRA study in endometriosis did report that while this compound demonstrated a dose-related reduction in various types of pelvic pain, it did not show significant improvement in other aspects. researchgate.net The study also noted dose-dependent decreases in serum estradiol (B170435) and bone mineral density, albeit to a lesser extent than with leuprorelin, a GnRH agonist. nih.gov Lessons from discontinued drug programs, including those for GnRH antagonists, can potentially inform future research by highlighting challenges in efficacy, safety, or other factors. oup.comoup.comhealthresearchbc.caucsf.eduukcdr.org.uk

Potential for Repurposing or Novel Research Avenues

Despite the discontinuation of its original development programs, the research conducted on this compound contributes to the broader understanding of GnRH receptor antagonism. This knowledge could potentially inform the development of new compounds or the repurposing of existing ones targeting the GnRH receptor. The review of drug development for endometriosis and adenomyosis highlights the ongoing need for novel therapeutics and suggests that understanding the reasons for past trial failures is crucial for future success. oup.comoup.com While no specific plans for repurposing this compound were found, the data gathered during its development could be valuable for academic inquiry into GnRH-related pathways and diseases.

Contribution to the Broader Understanding of GnRH Receptor Antagonism in Disease Pathogenesis

This compound, as a GnRH receptor antagonist, contributes to the understanding of how modulating the hypothalamic-pituitary-gonadal axis impacts hormone-dependent conditions like endometriosis and rheumatoid arthritis, and potentially prostate cancer. wikipedia.orgpharmakb.comwikiwand.commdpi.com GnRH antagonists work by directly blocking the GnRH receptor, leading to a rapid suppression of gonadotropin and sex hormone levels, in contrast to GnRH agonists which initially cause a surge before downregulation. mdpi.comresearchgate.netnih.gov Research on this compound, alongside other GnRH antagonists like elagolix (B1671154) and relugolix (B1679264), provides data on the effects of different levels and durations of sex hormone suppression. mdpi.comdrugbank.comnih.govnih.govonclive.com This contributes to the understanding of the role of sex hormones in the pathogenesis of these diseases and the potential therapeutic benefits and limitations of GnRH receptor antagonism. The TERRA study, for instance, provided data on the dose-dependent effects of this compound on pain and hormone levels in endometriosis. nih.gov

Q & A

Q. What is the molecular mechanism of Opigolix as a GnRH receptor antagonist, and how can its binding affinity be experimentally validated?

- Methodological Answer : this compound antagonizes GnRH receptors by competitively inhibiting endogenous ligand binding. To validate binding affinity:

- Use radioligand displacement assays (e.g., H-labeled GnRH) on transfected HEK293 cells expressing human GnRH receptors.

- Calculate IC values via dose-response curves and compare to known antagonists like Cetrorelix .

- Confirm receptor specificity using knockout cell lines or siRNA-mediated GnRH receptor silencing.

Q. Which in vitro and in vivo models are optimal for studying this compound’s efficacy in endometriosis research?

- Methodological Answer :

- In vitro : Primary human endometrial stromal cells treated with estradiol to mimic endometriosis lesions. Measure cytokine (IL-6, TNF-α) suppression via ELISA after this compound exposure .

- In vivo : Use rodent endometriosis models (e.g., autologous transplantation in rats). Assess lesion size reduction and serum LH/FSH levels post-treatment .

Q. How should this compound be synthesized and characterized to ensure purity and bioactivity?

- Methodological Answer :

- Synthesis : Follow WO2006106812A1 protocols for propane-1,3-dione derivatives. Key steps include sulfonylation of fluorophenyl intermediates and chiral resolution for the (2R)-enantiomer .

- Characterization :

- Purity: HPLC with UV detection (≥98% purity threshold).

- Structural confirmation: H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics (e.g., bioavailability variability) be systematically addressed?

- Methodological Answer :

- Conduct species-specific pharmacokinetic studies (rodent vs. primate) to assess metabolic stability.

- Use LC-MS/MS to quantify plasma concentrations and identify metabolites.

- Apply multivariate regression to correlate bioavailability with variables like CYP3A4 activity or formulation excipients .

Q. What experimental strategies optimize this compound’s selectivity to minimize off-target effects on related GPCRs?

- Methodological Answer :

- Broad-Spectrum Profiling : Screen this compound against GPCR panels (e.g., Eurofins Cerep Selectivity Profile).

- Structural Modeling : Perform molecular dynamics simulations to identify residues critical for GnRH receptor specificity. Mutagenesis studies can validate predictions .

Q. How should researchers design studies to compare this compound with next-generation GnRH antagonists (e.g., Relugolix) in preclinical models?

- Methodological Answer :

- Head-to-head trials : Use standardized endometriosis models with matched dosing (e.g., 10 mg/kg/day oral administration).

- Endpoints : Compare lesion regression rates, hormone suppression (LH/FSH), and adverse event profiles.

- Statistical Design : Apply ANOVA with post-hoc Tukey tests to detect inter-group differences; report effect sizes and confidence intervals .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in hormone suppression studies?

- Methodological Answer :

- Fit data to sigmoidal dose-response models (e.g., GraphPad Prism).

- Report EC/ED values with 95% CI.

- Validate reproducibility via intra-lab replication (n ≥ 3) and inter-lab collaborations .

Q. How can researchers resolve discrepancies in this compound’s reported LogP values (e.g., 0.45 vs. computational predictions)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。